molecular formula C15H12Cl2O3 B5836026 2,6-dichlorobenzyl 2-methoxybenzoate

2,6-dichlorobenzyl 2-methoxybenzoate

Cat. No.: B5836026
M. Wt: 311.2 g/mol
InChI Key: PWGHNSBLDGFLMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Dichlorobenzyl 2-methoxybenzoate is a chemical compound supplied for research purposes. It is strictly for laboratory use and is not intended for diagnostic or therapeutic applications. Scientific interest in this compound and its structural analogs stems from their potential as building blocks in medicinal chemistry and their investigated biological activity. Research on closely related benzyl and benzoyl benzoic acid derivatives has shown that these structures can function as inhibitors of bacterial RNA polymerase (RNAP), a validated target for antibiotic discovery . These inhibitors work by disrupting the essential interaction between the RNAP core enzyme and sigma factors, thereby preventing the initiation of bacterial transcription and inhibiting growth . Some derivatives in this chemical class have demonstrated excellent antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus in microbiological assessments . Researchers utilize this compound and its analogs to explore structure-activity relationships (SAR), with studies indicating that the position of the benzoic acid group and the nature of substituents on the benzene rings are critical for maintaining antimicrobial potency . As a research chemical, it must be handled by trained personnel in accordance with all applicable laboratory safety standards.

Properties

IUPAC Name

(2,6-dichlorophenyl)methyl 2-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2O3/c1-19-14-8-3-2-5-10(14)15(18)20-9-11-12(16)6-4-7-13(11)17/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWGHNSBLDGFLMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)OCC2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Position Effects: 2,6-Dichloro vs. 2,4-Dichloro Isomers

The position of chlorine substituents on the benzyl group significantly influences molecular interactions. For example, in collagenase inhibitors like (S)-2-amino-2-(2,6-dichlorobenzyl)pent-4-ynoic acid, the 2,6-dichloro configuration yields a shorter hydrogen bond (1.961 Å) with Gln215 compared to the 2,4-dichloro analog (2.202 Å), suggesting tighter binding .

Property 2,6-Dichlorobenzyl 2,4-Dichlorobenzyl
Hydrogen Bond Length (Å) 1.961 2.202
π–π Interaction (Å) 4.249 4.127
Gibbs Free Energy (kcal/mol) -6.5 -6.4

Table 1: Comparative binding metrics of dichlorobenzyl analogs (derived from collagenase inhibitors) .

Functional Group Variations: Methoxy vs. Methyl Substituents

The methoxy group’s electron-donating nature may also slow ester hydrolysis compared to electron-withdrawing substituents.

Precursor Comparison: Ester vs. Acid Form

The precursor 3,6-dichloro-2-methoxybenzoic acid (CASRN: 1918-00-9) has a molecular weight of 221.04 g/mol and is used in herbicide formulations (e.g., Dicamba) . Esterification with 2,6-dichlorobenzyl alcohol increases molecular weight (~355.6 g/mol estimated) and likely enhances cell membrane permeability due to increased lipophilicity.

Property 2,6-Dichlorobenzyl 2-Methoxybenzoate 3,6-Dichloro-2-Methoxybenzoic Acid
Molecular Weight ~355.6 g/mol (est.) 221.04 g/mol
Solubility (Water) Low (ester) Moderate (acid)
Bioavailability Higher (lipophilic) Lower (polar)

Table 2: Key differences between the ester and its acid precursor.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2,6-dichlorobenzyl 2-methoxybenzoate, and how are intermediates validated?

  • Methodology : Synthesis typically involves esterification between 2,6-dichlorobenzyl alcohol and 2-methoxybenzoic acid derivatives. Key intermediates (e.g., acid chlorides) are generated using reagents like oxalyl chloride in dichloromethane under inert conditions . Validation employs nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm molecular structure and purity. For example, 1H^1H-NMR can resolve methoxy and aromatic proton signals, while high-resolution mass spectrometry (HRMS) verifies molecular ion peaks .

Q. How is the purity of this compound assessed in laboratory settings?

  • Methodology : Purity is evaluated via high-performance liquid chromatography (HPLC) with UV detection, ensuring separation of byproducts (e.g., unreacted starting materials). Melting point analysis and thin-layer chromatography (TLC) are supplementary methods. For chlorinated analogs, elemental analysis (C, H, Cl) provides additional validation .

Q. What safety protocols are critical when handling chlorinated benzoate derivatives like this compound?

  • Methodology : Use nitrile gloves and fume hoods to prevent skin/eye contact. Waste must be segregated and treated by certified hazardous waste services due to environmental persistence . Stability under storage conditions (argon atmosphere, low humidity) should be confirmed to avoid decomposition .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) with Bruker APEX2 or CrysAlis RED software determines bond lengths, angles, and packing motifs. For example, studies on analogous dichlorobenzyl esters reveal torsional angles between aromatic rings, influencing molecular conformation . Hydrogen-bonding networks and van der Waals interactions are mapped using Mercury or Olex2 visualization tools .

Q. What experimental strategies mitigate side reactions during esterification of sterically hindered benzoic acids?

  • Methodology : Optimize reaction conditions (e.g., slow addition of acid chlorides to alcohols at 0–5°C) to reduce dimerization. Catalytic DMAP (4-dimethylaminopyridine) enhances esterification efficiency. Post-reaction purification via flash chromatography (silica gel, gradient elution) removes unreacted species . Kinetic studies using in-situ FTIR or 13C^{13}C-NMR monitor reaction progress .

Q. How do electronic effects of substituents (e.g., Cl, OCH3_3) influence the reactivity of this compound in nucleophilic substitution?

  • Methodology : Density functional theory (DFT) calculations (e.g., Gaussian 09) model charge distribution and frontier molecular orbitals. For instance, electron-withdrawing Cl groups deactivate the benzyl position, while methoxy donors alter electrophilicity. Experimental validation involves competitive reactions with nucleophiles (e.g., amines, thiols) under controlled pH .

Q. What analytical techniques resolve contradictions in reported spectral data for chlorinated benzoates?

  • Methodology : Cross-validate 1H^1H- and 13C^{13}C-NMR assignments with 2D techniques (COSY, HSQC, HMBC). For example, HMBC correlations confirm methoxy group attachment to aromatic carbons. Discrepancies in melting points (e.g., polymorphic forms) are addressed via differential scanning calorimetry (DSC) .

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